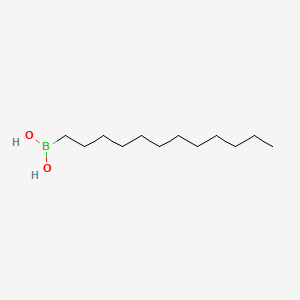

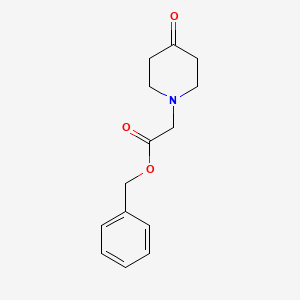

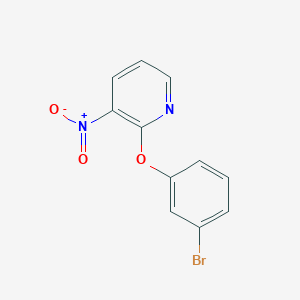

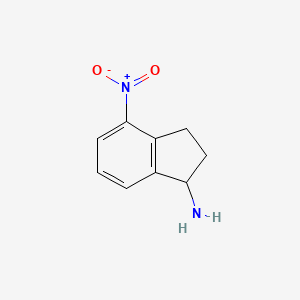

![molecular formula C15H14O2 B1319099 2-[3-(Benzyloxy)phenyl]oxirane CAS No. 19957-64-3](/img/structure/B1319099.png)

2-[3-(Benzyloxy)phenyl]oxirane

Overview

Description

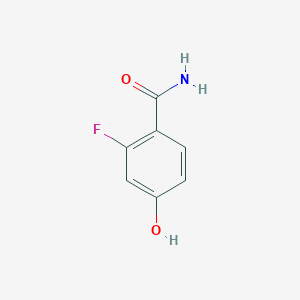

“2-[3-(Benzyloxy)phenyl]oxirane” is a chemical compound with the linear formula C15H14O2 . It is part of a class of compounds known as oxiranes, which are cyclic ethers with a three-membered ring structure .

Synthesis Analysis

The synthesis of oxirane derivatives, including “2-[3-(Benzyloxy)phenyl]oxirane”, has been a subject of numerous studies . The methods for their synthesis are often clustered by strategies for the preparation of the ring and further derivatization of preformed oxirane-containing building blocks .Molecular Structure Analysis

The molecular structure of “2-[3-(Benzyloxy)phenyl]oxirane” is represented by the linear formula C15H14O2 . More detailed structural information can be found in databases like PubChem .Chemical Reactions Analysis

Oxiranes, including “2-[3-(Benzyloxy)phenyl]oxirane”, are known for their propensity to undergo ring-opening reactions . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Scientific Research Applications

Antimicrobial Additives

2-[3-(Benzyloxy)phenyl]oxirane and its derivatives have been explored for their potential as antimicrobial additives in lubricating oils and fuels. A study by Talybov et al. (2022) developed a synthesis method for 2-benzyloxy-3-aryloxiranes, demonstrating their effectiveness as antimicrobial agents (Talybov, Akhmedova, & Yusubov, 2022).

Hypoglycemic Activity

Phenylalkyloxirane derivatives, including 2-[3-(Benzyloxy)phenyl]oxirane, have been synthesized and studied for their effects on blood glucose levels. Eistetter and Wolf (1982) found that these compounds exhibited significant blood glucose-lowering activities in fasted rats (Eistetter & Wolf, 1982).

Ring-Opening Polymerization

The compound has been used in the ring-opening polymerization of oxiranes to produce polyethers. This process is significant in the field of polymer chemistry for creating materials with specific properties. Merlani et al. (2015) synthesized 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane and successfully polymerized it using a cationic initiator (Merlani et al., 2015).

Enzymatic Polymerization

Enzymatic polymerization of oxiranes, including 2-[3-(Benzyloxy)phenyl]oxiranederivatives, has been explored as a method for producing polyesters and polyethers. Soeda et al. (2002) conducted research on the copolymerization of oxiranes with dicarboxylic anhydrides, demonstrating the potential of enzymes in the synthesis of these polymers (Soeda, Okamoto, Toshima, & Matsumura, 2002).

Regioselective Reaction

The regioselective addition of 2-substituted oxiranes, such as 2-[3-(Benzyloxy)phenyl]oxirane, with S-phenyl thioesters has been studied. Iizawa, Goto, and Nishikubo (1989) achieved high yields of 2-aceyloxy-1-phenylthio derivatives using this method, highlighting its potential in synthetic chemistry (Iizawa, Goto, & Nishikubo, 1989).

Chiral Resolution Reagent

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been developed as a chiral resolution reagent. Rodríguez-Escrich et al. (2005) utilized this compound for the regioselective ring-opening of α-chiral primary and secondary amines, demonstrating its utility in chiral analysis (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).

Crystal Structure Analysis

The crystal structure of derivatives of 2-[3-(Benzyloxy)phenyl]oxirane has been examined to understand their chemical properties better. Dalal et al. (2015) analyzed the crystal structure of a related compound, providing insights into its molecular conformation (Dalal, Kamboj, Kumar, Sharma, & Selvarajan, 2015).

properties

IUPAC Name |

2-(3-phenylmethoxyphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-5-12(6-3-1)10-16-14-8-4-7-13(9-14)15-11-17-15/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDSMQMSFFLKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596294 | |

| Record name | 2-[3-(Benzyloxy)phenyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Benzyloxy)phenyl]oxirane | |

CAS RN |

19957-64-3 | |

| Record name | 2-[3-(Benzyloxy)phenyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

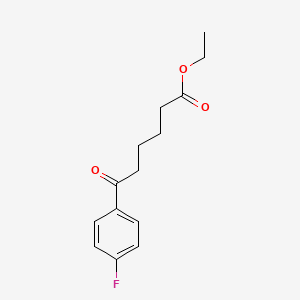

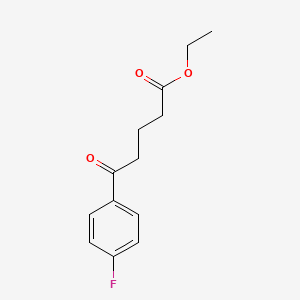

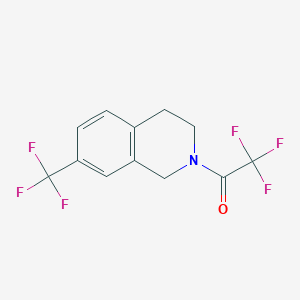

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)